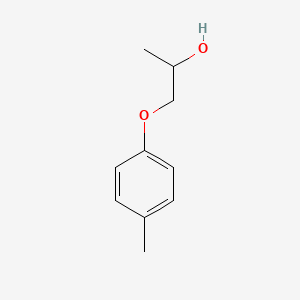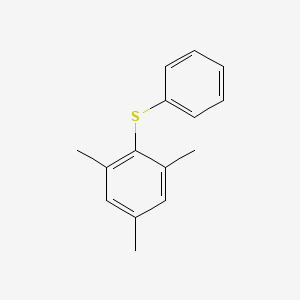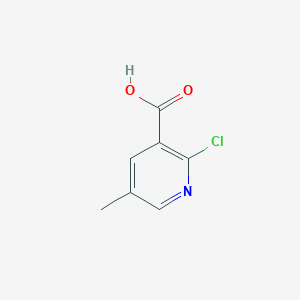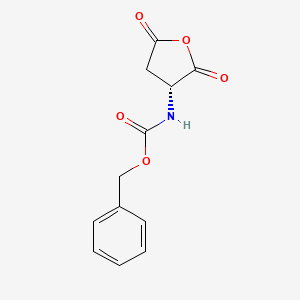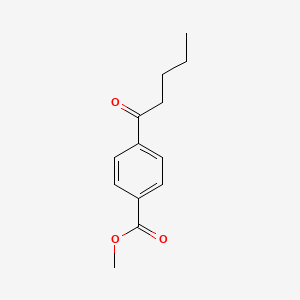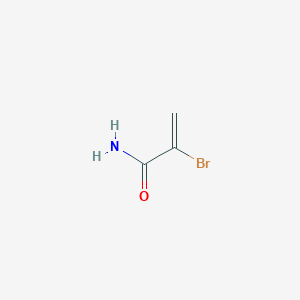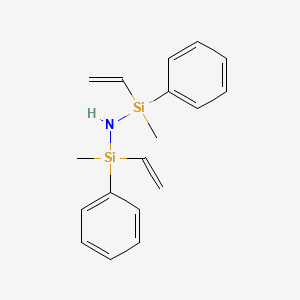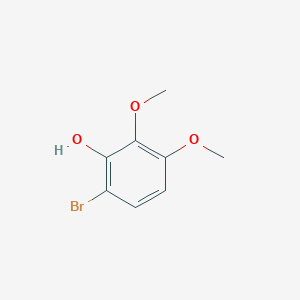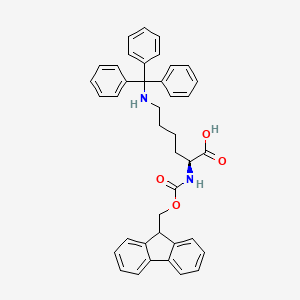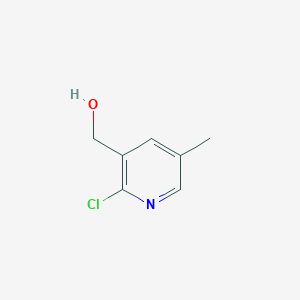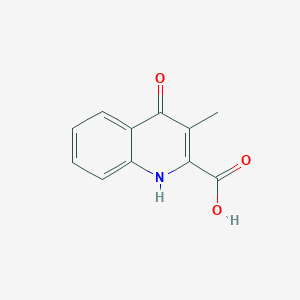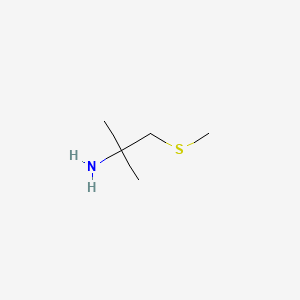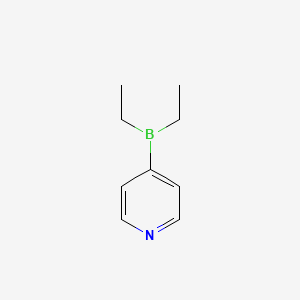
4-(Diethylboranyl)pyridine
Overview
Description
4-(Diethylboranyl)pyridine (4-DEBP) is an organoboron compound that has been used in various scientific research applications due to its unique properties. It is a colorless, odorless, and tasteless solid compound with a molecular weight of 249.87 g/mol. 4-DEBP is a versatile compound that can be used in a variety of reactions and can be easily synthesized. This compound has been studied extensively due to its potential applications in medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
Umpolung Approach to the Hydroboration of Pyridines
- Scientific Field : Chemical Science
- Summary of Application : This research presents an umpolung (polarity inversion) approach to the hydroboration of pyridines, which is a novel and efficient synthesis of N-H 1,4-dihydropyridines .
- Methods of Application : This process involves a formal boryl anion addition to pyridine, which produces an N-boryl pyridyl anion complex, and the subsequent protonation of the anion complex . This method allows for facile preparation of 4-deuterated 1,4-DHPs from an easily accessible deuterium ion source .
- Results or Outcomes : This inverse hydroboration reaction represents a new mode for pyridine functionalization . It enables a simple and efficient method for the synthesis of multi-substituted N-H 1,4-dihydropyridine (1,4-DHP) derivatives that are difficult to prepare using established methods .
Therapeutic Applications of Pyridine Derivatives
- Scientific Field : Medical and Pharmaceutical Sciences
- Summary of Application : Derivatives of pyridine, dihydropyridine, and piperidine are reported to have various therapeutic applications .
- Methods of Application : These compounds are used in the formulation of drugs for their therapeutic properties . The specific methods of application would depend on the particular drug and its intended use.
- Results or Outcomes : These compounds have been found to have anti-cancer, antihypertensive, antiulcer, and antimicrobial properties among others .
Therapeutic Applications of Pyridine Derivatives
- Scientific Field : Medical and Pharmaceutical Sciences
- Summary of Application : Derivatives of pyridine, dihydropyridine, and piperidine are reported to have various therapeutic applications .
- Methods of Application : These compounds are used in the formulation of drugs for their therapeutic properties . The specific methods of application would depend on the particular drug and its intended use.
- Results or Outcomes : These compounds have been found to have anti-cancer, antihypertensive, antiulcer, and antimicrobial properties among others .
properties
IUPAC Name |
diethyl(pyridin-4-yl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BN/c1-3-10(4-2)9-5-7-11-8-6-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLPMKLRAJIMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536672 | |
| Record name | 4-(Diethylboranyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethylboranyl)pyridine | |
CAS RN |
93830-58-1 | |
| Record name | 4-(Diethylboranyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

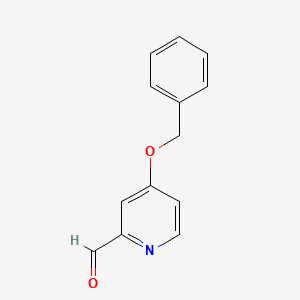
![Thieno[2,3-b]pyridin-5-ol](/img/structure/B1589956.png)
